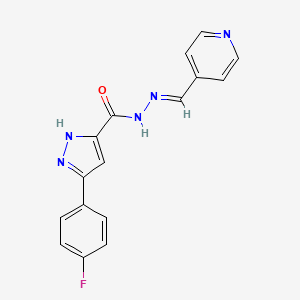

3-(4-Fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Description

3-(4-Fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-fluorophenyl group at the 3-position of the pyrazole ring and a 4-pyridinylmethylene hydrazide moiety. The 4-pyridinyl group may facilitate hydrogen bonding and π-π stacking interactions with biological targets .

Properties

Molecular Formula |

C16H12FN5O |

|---|---|

Molecular Weight |

309.30 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C16H12FN5O/c17-13-3-1-12(2-4-13)14-9-15(21-20-14)16(23)22-19-10-11-5-7-18-8-6-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |

InChI Key |

ZGCFNWMEZNUGTR-VXLYETTFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

This compound has been studied for its potential anti-inflammatory , antimicrobial , and anticancer activities:

-

Anti-inflammatory Activity :

- The compound exhibits notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Research indicates that derivatives of pyrazole can significantly reduce inflammation in vivo, making them candidates for pain relief medications .

- Antimicrobial Properties :

-

Anticancer Effects :

- Several studies have highlighted the anticancer potential of pyrazole compounds. Specifically, the incorporation of pyridine moieties has been linked to improved efficacy against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- A study by Amer et al. (2018) demonstrated that pyrazole derivatives exhibited significant antitumor activity when tested against various cancer cell lines, providing a foundation for further drug development .

- Research published in the International Journal of Pharmaceutical Sciences Review and Research highlighted a series of synthesized pyrazole derivatives with promising anti-inflammatory effects, underscoring the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Phenyl Ring

3-(4-Bromophenyl)-N′-[(E)-4-Pyridinylmethylene]-1H-Pyrazole-5-Carbohydrazide

- Structural Difference : Bromine replaces fluorine at the para position of the phenyl ring.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase steric bulk. This may decrease solubility and alter binding affinity due to hindered molecular packing .

- Pharmacological Relevance : Brominated analogs often exhibit enhanced lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

3-(2-Chlorophenyl)-N'-(4-Pyridinylmethylene)-1H-Pyrazole-5-Carbohydrazide

- Structural Difference : Chlorine is substituted at the ortho position instead of fluorine at the para position.

- Chlorine’s electronegativity (comparable to fluorine) may maintain electronic effects, but the ortho position disrupts conjugation, reducing π-π interactions with target proteins .

- Pharmacological Relevance : Ortho-substituted derivatives often show lower potency in enzyme inhibition assays compared to para-substituted analogs .

Variations in the Hydrazide Moiety

3-{3-[(4-Chlorobenzyl)Oxy]Phenyl}-N′-[(E)-(4-Fluorophenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide

- Structural Difference : Incorporates a 4-chlorobenzyloxy group on the phenyl ring and a 4-fluorophenylmethylene hydrazide.

- Impact: The benzyloxy group adds steric bulk and may enhance hydrophobic interactions. However, the 4-fluorophenylmethylene group (vs.

- Pharmacological Relevance: Such substitutions are common in antimicrobial agents but may reduce selectivity due to increased non-specific binding .

N′-(4-Fluorobenzylidene)-5-(1-Methyl-1H-Pyrrol-2-Yl)-1H-Pyrazole-3-Carbohydrazide

- Structural Difference : Replaces the 4-pyridinylmethylene group with a 4-fluorobenzylidene moiety and introduces a 1-methylpyrrole ring.

- Impact : The pyrrole ring introduces heterocyclic diversity, which may improve pharmacokinetic properties like absorption. However, the absence of the pyridine nitrogen limits hydrogen-bonding interactions .

- Pharmacological Relevance : Pyrrole-containing analogs are explored for CNS activity due to enhanced blood-brain barrier permeability .

Pharmacological and Structural-Activity Relationship (SAR) Insights

Anticancer Activity

- Electronegative Substituents : Fluorine at the para position (as in the parent compound) correlates with lower IC50 values in chalcone derivatives (e.g., compound 2j, IC50 = 4.7 μM) due to enhanced electronic effects .

- Planarity: X-ray data for similar pyrazole derivatives (e.g., compound 1 in ) show dihedral angles <10° between the pyrazole and aryl rings, promoting planarity and optimal target binding. Non-planar analogs (e.g., compound 4 in ) exhibit reduced activity .

Analgesic and Sedative Effects

- Hydrazide Modifications: Pyrazole carbohydrazides with electron-donating groups (e.g., dimethylamino in compound 5b, ) show 44.83% inhibition in acetic acid-induced writhing tests, outperforming acetylsalicylic acid (ASA). The parent compound’s 4-pyridinylmethylene group may similarly enhance central analgesic effects via hydrogen bonding .

Comparative Data Table

Biological Activity

3-(4-Fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 3-(4-fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde followed by cyclization with hydrazine derivatives. The following general synthetic route can be outlined:

- Formation of Pyrazole Ring : The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine to form a pyrazole intermediate.

- Methylene Bridge Formation : The addition of 4-pyridinecarboxaldehyde leads to the formation of the methylene bridge, resulting in the target compound.

- Carbohydrazide Formation : Finally, the introduction of carbazide completes the synthesis.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown promising results against prostate cancer cells (LNCaP and PC-3). In one study, the compound exhibited an IC50 value of 18 μmol/L against LNCaP cells, indicating significant growth inhibition compared to standard treatments .

| Cell Line | IC50 (μmol/L) | Mechanism |

|---|---|---|

| LNCaP | 18 | PSA downregulation and cell cycle arrest |

| PC-3 | Not specified | Potential apoptosis induction |

The mechanism by which 3-(4-fluorophenyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide exerts its biological effects primarily involves:

- Inhibition of Kinases : The compound interacts with key kinases involved in cancer cell proliferation, leading to reduced phosphorylation of downstream targets.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In a comparative study, it was found that derivatives of this pyrazole exhibited varied degrees of antiproliferative activity across different cancer types, with some derivatives showing superior activity compared to established drugs .

- Another study reported that modifications in the substituent groups on the pyrazole ring significantly influenced biological activity, suggesting that structure-activity relationships (SAR) are critical for optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.